molecular formula C23H24O6 B1233339 Rotenonic acid

Rotenonic acid

Cat. No.: B1233339
M. Wt: 396.4 g/mol
InChI Key: GBVCHRDRVDOMQV-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6aS,12aS)-9-hydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6a,12a-dihydro-6H-[1]benzopyrano[3,4-b][1]benzopyran-12-one is a member of rotenones.

Scientific Research Applications

Neuroprotective Potential

Rotenone has been explored for its neuroprotective potential. A study by Youn et al. (2019) investigated the effects of chlorogenic acid-rich Solanum melongena extract against rotenone-induced neurotoxicity. This research unveiled neuroprotective properties that could be beneficial in treating neurodegenerative diseases.

Cell Proliferation Inhibition

Rotenone has shown inhibitory effects on cell proliferation. Srivastava and Panda (2007) found that rotenone depolymerizes cellular microtubules, thereby inhibiting the proliferation of mammalian cells, with significant implications for cancer research.

Effects in Parkinson's Disease Models

Rotenone is commonly used to simulate Parkinson's disease (PD) symptoms in experimental animals. For instance, Sürmen et al. (2022) conducted a proteomic study on zebrafish to understand the impact of rotenone on proteins related to PD. Their findings contribute to knowledge on using ketogenic diets in PD treatment.

Impact on Mitochondrial Dynamics

Exploring mitochondrial dynamics in the context of Parkinson's disease, Chernivec et al. (2018) used rotenone to induce parkinsonian conditions in Dictyostelium discoideum. They found that rotenone disrupts the cytoskeleton but does not significantly affect mitochondrial morphology.

Environmental Impact Studies

Rotenone's impact on non-target aquatic fauna has been assessed by Dalu et al. (2015). Their study provides insights into the effects of rotenone on invertebrate groups, which is crucial for its use in managing invasive fish species.

Mechanistic Insights into Neurodegeneration

Studies such as the one by Chen et al. (2008) have delved into the mechanisms underlying rotenone-induced death in neuroblastoma cells. They discovered that rotenone activates Glycogen synthase kinase 3beta and induces endoplasmic reticulum stress, contributing to our understanding of neurodegenerative diseases.

Properties

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

(6aS,12aS)-9-hydroxy-2,3-dimethoxy-8-(3-methylbut-2-enyl)-6a,12a-dihydro-6H-chromeno[3,4-b]chromen-12-one

InChI

InChI=1S/C23H24O6/c1-12(2)5-6-13-16(24)8-7-14-22(25)21-15-9-18(26-3)19(27-4)10-17(15)28-11-20(21)29-23(13)14/h5,7-10,20-21,24H,6,11H2,1-4H3/t20-,21+/m1/s1

InChI Key

GBVCHRDRVDOMQV-RTWAWAEBSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC2=C1O[C@@H]3COC4=CC(=C(C=C4[C@@H]3C2=O)OC)OC)O)C

SMILES

CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3C2=O)OC)OC)O)C

Canonical SMILES

CC(=CCC1=C(C=CC2=C1OC3COC4=CC(=C(C=C4C3C2=O)OC)OC)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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